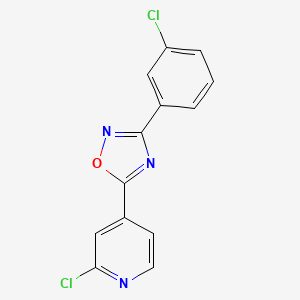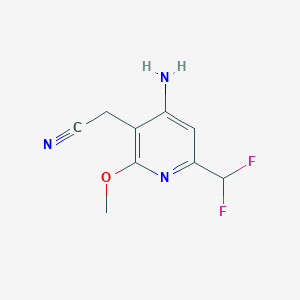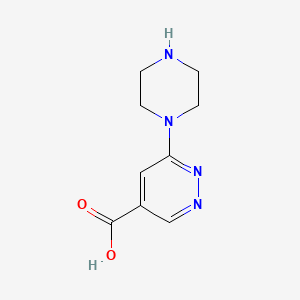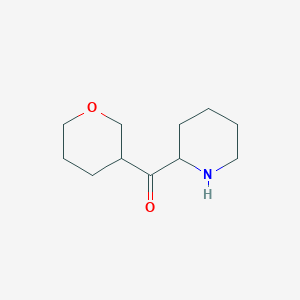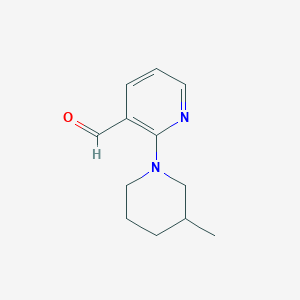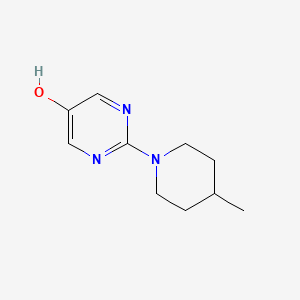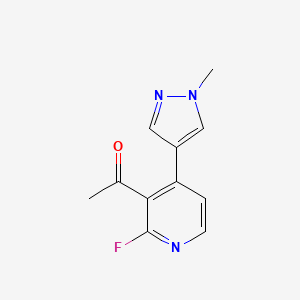
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring, along with a fluorine atom and an ethanone group
Métodos De Preparación
The synthesis of 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the formation of the pyrazole ring followed by its fusion with the pyridine ring. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and advanced purification techniques .
Análisis De Reacciones Químicas
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Acylation and Alkylation: The compound can undergo acylation and alkylation reactions to form various derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone has been extensively studied for its applications in:
Medicinal Chemistry: The compound exhibits potential as a pharmacophore in the design of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural properties of the compound make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparación Con Compuestos Similares
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanone: This compound differs by having a methanone group instead of an ethanone group, which may affect its reactivity and biological activity.
1-(2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)propanone: The presence of a propanone group introduces additional steric and electronic effects, potentially altering its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H10FN3O |
|---|---|
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
1-[2-fluoro-4-(1-methylpyrazol-4-yl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C11H10FN3O/c1-7(16)10-9(3-4-13-11(10)12)8-5-14-15(2)6-8/h3-6H,1-2H3 |
Clave InChI |
MYDDAQVGQKSYMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=CN=C1F)C2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




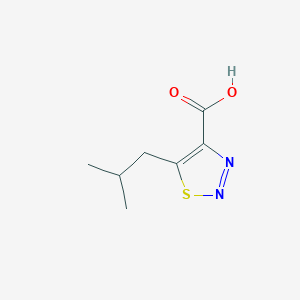
![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)

